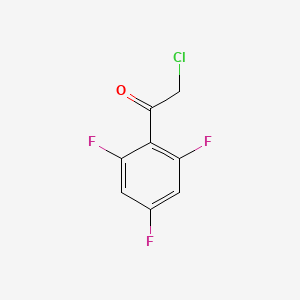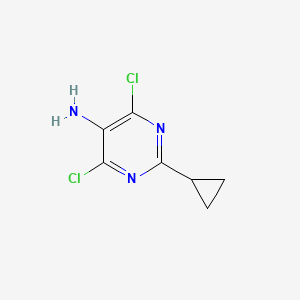
2-chloro-1-(2,4,6-trifluorophenyl)ethanone
Vue d'ensemble
Description
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4ClF3O It is a chlorinated ketone derivative of trifluorophenyl, characterized by the presence of three fluorine atoms on the phenyl ring and a chlorine atom on the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone typically involves the reaction of 1,3,5-trifluorobenzene with chloroacetyl chloride in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch or continuous flow reactor, depending on the production scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(2,4,6-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, typically under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(2,4,6-trifluorophenyl)ethanol.
Oxidation: 2-Chloro-1-(2,4,6-trifluorophenyl)acetic acid.
Applications De Recherche Scientifique
2-chloro-1-(2,4,6-trifluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(2,4,6-trifluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one: Similar structure but with different fluorine atom positions.
2-Chloro-1-(3,4-difluorophenyl)ethan-1-one: Contains two fluorine atoms instead of three.
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2-chloro-1-(2,4,6-trifluorophenyl)ethanone is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
223785-96-4 |
|---|---|
Formule moléculaire |
C8H4ClF3O |
Poids moléculaire |
208.56 g/mol |
Nom IUPAC |
2-chloro-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 |
Clé InChI |
XSVXZERBVBHQFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)CCl)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Nitro-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B8798517.png)




![[3-Formyl-4-(2-iodobenzyloxy)phenyl]acetic acid methyl ester](/img/structure/B8798554.png)
![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)


![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)



